4-Methyl-N-(quinolin-8-YL)benzamide

HDAC Inhibition Colorectal Cancer Structure-Activity Relationship

4-Methyl-N-(quinolin-8-yl)benzamide (CAS 33757-49-2), cataloged as compound 10b in a focused library, is a synthetic small molecule belonging to the quinoline-based benzamide class. It is characterized by a 4-methylbenzamide moiety linked to an 8-aminoquinoline scaffold, serving as a key intermediate or a direct chemical probe in medicinal chemistry.

Molecular Formula C17H14N2O
Molecular Weight 262.30 g/mol
CAS No. 33757-49-2
Cat. No. B10878542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-N-(quinolin-8-YL)benzamide
CAS33757-49-2
Molecular FormulaC17H14N2O
Molecular Weight262.30 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2N=CC=C3
InChIInChI=1S/C17H14N2O/c1-12-7-9-14(10-8-12)17(20)19-15-6-2-4-13-5-3-11-18-16(13)15/h2-11H,1H3,(H,19,20)
InChIKeyWMHRIYVSXYZDGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-N-(quinolin-8-YL)benzamide: A Defined Quinoline-Benzamide Chemical Probe for HDAC-Targeted Research


4-Methyl-N-(quinolin-8-yl)benzamide (CAS 33757-49-2), cataloged as compound 10b in a focused library, is a synthetic small molecule belonging to the quinoline-based benzamide class [1]. It is characterized by a 4-methylbenzamide moiety linked to an 8-aminoquinoline scaffold, serving as a key intermediate or a direct chemical probe in medicinal chemistry . Unlike broader quinoline derivatives, this compound has been specifically characterized as a histone deacetylase (HDAC) inhibitor, with its potency and selectivity profile quantitatively benchmarked against its closest structural analogs in a panel of human cancer cell lines [1].

Why 4-Methyl-N-(quinolin-8-YL)benzamide Cannot Be Replaced by Other Quinoline-Based Analogs


Interchanging quinoline-based benzamide analogs in research protocols introduces significant risk of divergent biological outcomes, as minor structural modifications on the benzamide cap group drastically alter cellular potency and selectivity. For instance, the simple addition of a methyl group, as seen in the target compound versus its unsubstituted parent, completely reshapes its cytotoxicity profile across different colorectal cancer cell lines, demonstrating that these compounds are not functionally interchangeable [1]. This is further evidenced by a structure-activity relationship (SAR) study where changes as simple as moving from a 4-methyl to a 3,4-dimethyl substitution pattern on the benzamide ring shifted the target profile, demonstrating that even highly similar compounds engage biological systems with quantifiably different potencies [1][2].

Quantitative Evidence Guide for 4-Methyl-N-(quinolin-8-YL)benzamide


Differential Cytotoxicity Profile: Target Compound (10b) vs. Unsubstituted Parent (10a) in Colorectal Cancer Cells

In a direct head-to-head comparison, the target compound, 4-methyl-N-(quinolin-8-yl)benzamide (10b), demonstrated a markedly different cell-line selectivity profile compared to its unsubstituted parent, N-(quinolin-8-yl)benzamide (10a) [1]. While 10a was more potent against HCT-116 cells, 10b showed significantly enhanced potency against HT-29 cells. This alteration in selectivity is a direct consequence of the 4-methyl substitution on the benzamide cap group [1].

HDAC Inhibition Colorectal Cancer Structure-Activity Relationship

Enhanced HT-29 Potency Justifies Selection Over Broader Quinoline-Based Benzamide Library

Within a broader library of quinoline-based benzamide derivatives, the target compound (10b) stood out for its superior anti-proliferative effect specifically against the HT-29 colorectal adenocarcinoma cell line [1]. Its IC50 of 6.4 μM was the lowest among several analogs tested, including compounds 10a, 10f, and 10g, all of which had IC50 values ≥7.2 μM [1].

Lead Optimization HDAC Inhibitor Cancer Cell Line Panel

HDAC Inhibitory Activity Comparable to the Reference Drug Entinostat

The target compound has been reported to show HDAC inhibitory potency similar or comparable to the reference drug Entinostat (MS-275), a clinically investigated HDAC inhibitor [1]. This qualitative classification places it in a high-potency category. The study notes that compounds 10a and 10b both displayed this level of activity, but the 4-methyl group on 10b provides a differentiated cellular selectivity profile that Entinostat and the parent compound lack [1].

HDAC Inhibition Mechanism of Action Drug Benchmarking

Optimal Application Scenarios for 4-Methyl-N-(quinolin-8-YL)benzamide


Selective Probing of HDAC-Mediated Pathways in HT-29 Colorectal Adenocarcinoma Models

Researchers investigating the role of histone deacetylation in colorectal cancer, specifically using the HT-29 cell line, should prioritize this compound. Its proven 1.5-fold selectivity over its parent analog (10a) and superior potency against HT-29 cells compared to other library members make it the most appropriate chemical probe for generating cleaner, more interpretable data in this specific biological context [1].

Structure-Activity Relationship (SAR) Studies on the Benzamide Cap Group of HDAC Inhibitors

For medicinal chemistry teams conducting lead optimization campaigns on quinoline-based HDAC inhibitors, this compound serves as an essential comparator. Its defined shift in cellular selectivity from HCT-116 to HT-29, solely due to the addition of a single methyl group, provides critical SAR data. Using this compound allows researchers to systematically map how substitutions on the cap group influence cell-line-specific responses, a necessity for rational drug design [1].

Differentiation from Unsubstituted Parent Compound in Pharmacological Studies

Any pharmacological study that currently uses the unsubstituted parent compound N-(quinolin-8-yl)benzamide (10a) must include this derivative as a critical control. The evidence clearly shows they are not functionally equivalent; using the wrong analog could lead to a misinterpretation of target engagement or pathway activation, especially when working across different colorectal cancer subtypes [1].

Chemical Biology Tool for Investigating Differential Sensitivity in Colon Cancer Subtypes

The compound's unique behavior of being 2.5-fold less potent in HCT-116 cells but 1.5-fold more potent in HT-29 cells compared to its parent analog makes it a powerful tool for dissecting the molecular basis of differential drug sensitivity between these two distinct colorectal cancer subtypes. This specific profile is not replicated by other close analogs in its series [1].

Quote Request

Request a Quote for 4-Methyl-N-(quinolin-8-YL)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.